1-(2-Methoxybenzyl)azetidine physical and chemical properties
1-(2-Methoxybenzyl)azetidine physical and chemical properties
An In-depth Technical Guide to 1-(2-Methoxybenzyl)azetidine
Abstract: This technical guide offers a comprehensive examination of 1-(2-Methoxybenzyl)azetidine, a heterocyclic compound of increasing interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's core physicochemical properties, a robust synthetic protocol with characterization data, and insights into its chemical reactivity and handling. The guide emphasizes the causality behind experimental choices and is grounded in authoritative sources to ensure scientific integrity and practical applicability in a research and development setting.
Introduction: The Azetidine Scaffold in Modern Chemistry
Azetidines, four-membered saturated nitrogen heterocycles, are considered valuable structural motifs in medicinal chemistry.[1] The inherent ring strain of the azetidine core (approximately 25.5 kcal/mol) imparts unique conformational constraints and serves as a versatile building block for more complex molecular architectures.[1] Unlike their three-membered aziridine counterparts, the basicity of the azetidine nitrogen (pKa of conjugate acid ≈ 11.3) is comparable to that of larger, less-strained pyrrolidines, allowing it to behave as a typical secondary amine in most reactions.[1][2]
The subject of this guide, 1-(2-Methoxybenzyl)azetidine, incorporates this strained ring system with a 2-methoxybenzyl group. This substitution is significant for several reasons:
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Protecting Group: The benzyl group can function as a protecting group for the azetidine nitrogen, which can be removed under specific conditions (e.g., hydrogenolysis) to allow for further functionalization.
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Pharmacophore Element: The methoxy-substituted aromatic ring can participate in crucial binding interactions with biological targets, such as hydrogen bonding and π-stacking.
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Modulation of Properties: The substituent influences the molecule's overall lipophilicity, polarity, and metabolic stability.
This document provides the core technical data and methodologies required for the effective use of 1-(2-Methoxybenzyl)azetidine in a laboratory setting.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for designing experiments, interpreting results, and developing applications.
Molecular Identity and Structure
The fundamental identifiers and structural descriptors for 1-(2-Methoxybenzyl)azetidine are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[(2-methoxyphenyl)methyl]azetidine | |
| Synonyms | 1-(o-Methoxybenzyl)azetidine | |
| CAS Number | 1862878-65-6 | [3] |
| Molecular Formula | C₁₁H₁₅NO | [3] |
| Molecular Weight | 177.24 g/mol | |
| Canonical SMILES | COC1=CC=CC=C1CN2CCC2 | [3] |
Physical and Chemical Data
Experimental data for this specific compound is not extensively published. The following table includes values from reliable databases, with predicted data clearly indicated.
| Property | Value | Note |
| Appearance | Not specified; likely a liquid or low-melting solid | Based on similar compounds |
| Boiling Point | 283.7 ± 15.0 °C | Predicted value |
| Density | 1.04 ± 0.1 g/cm³ | Predicted value |
| pKa (Conjugate Acid) | 8.87 ± 0.20 | Predicted value |
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of 1-(2-Methoxybenzyl)azetidine are paramount for its use in further research.
Synthetic Workflow: Nucleophilic Substitution
The most direct and common route for the synthesis of N-benzylated azetidines is the nucleophilic substitution of a benzyl halide with azetidine. This method is efficient and utilizes readily available starting materials.[1][4]
Caption: Synthetic workflow for 1-(2-Methoxybenzyl)azetidine.
Experimental Protocol
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Rationale: This protocol employs a weak inorganic base (potassium carbonate) which is sufficient to deprotonate the azetidine hydrochloride starting material (if used) or act as an acid scavenger for the HCl generated during the reaction. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine (1.0 equivalent) in anhydrous acetonitrile (approx. 10 mL per mmol of azetidine).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution. The excess base ensures the reaction goes to completion and neutralizes any generated acid.
-
Substrate Addition: Add 2-methoxybenzyl chloride (1.05 equivalents) dropwise to the stirring suspension at room temperature. A slight excess of the benzyl chloride ensures full consumption of the more valuable azetidine.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, remove the inorganic solids by filtration through a pad of Celite, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product, affording pure 1-(2-Methoxybenzyl)azetidine.
Spectroscopic Characterization
The structural integrity of the synthesized compound must be validated.
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¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to each proton environment. Expected chemical shifts (in CDCl₃) would include: aromatic protons (approx. δ 6.8-7.3 ppm), a singlet for the benzylic methylene protons (-CH₂-, approx. δ 3.6-3.8 ppm), a singlet for the methoxy protons (-OCH₃, approx. δ 3.8 ppm), and two triplets for the azetidine ring protons (approx. δ 3.2-3.4 ppm and δ 2.0-2.2 ppm).
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¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework, with characteristic peaks for the aromatic carbons (δ 110-160 ppm), the benzylic carbon, the methoxy carbon, and the two unique carbons of the azetidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected exact mass for the [M+H]⁺ ion is approximately 178.1226.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-(2-Methoxybenzyl)azetidine is governed by the interplay between the strained azetidine ring and the substituted benzyl group.
Caption: Key reactivity pathways for 1-(2-Methoxybenzyl)azetidine.
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N-Dealkylation: The benzyl group can be cleaved via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This is a standard deprotection strategy that regenerates the secondary amine of the azetidine ring, making it available for subsequent reactions.
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Ring-Opening: Due to its inherent strain, the azetidine ring can be opened by various nucleophiles, often under Lewis or Brønsted acid catalysis. This provides a pathway to synthesize functionalized 1,3-amino alcohols.[1]
-
Electrophilic Aromatic Substitution: The benzene ring, activated by the ortho-methoxy group, can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The methoxy group is strongly ortho- and para-directing, which will control the regioselectivity of these transformations.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from strong oxidizing agents and strong acids.
-
Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand), and place it in a sealed container for proper chemical waste disposal.[5]
To the best of our knowledge, the toxicological properties of this specific compound have not been fully investigated, and it should be handled with the care afforded to all new chemical entities.[5][6]
References
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PubChem. (n.d.). 1-(2-Methoxy-4-methylbenzyl)azetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). 1-[2-(4-methoxyphenyl)ethyl]-2-azetidinone. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Azetidine. NIST WebBook. Retrieved from [Link]
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American Elements. (n.d.). Azetidines. Retrieved from [Link]
- Cini, E., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13(24), 6775-6779.
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
- Hussein, F. H. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 548-556.
- AstraZeneca. (2015). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 58(18), 7246-7250.
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